molecular formula C22H18N2O2S B2690066 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide CAS No. 306289-42-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide

Cat. No.: B2690066
CAS No.: 306289-42-9
M. Wt: 374.46
InChI Key: WCRMSDWERLRMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a cyano-containing compound.

    Introduction of the Phenoxybenzamide Moiety: The phenoxybenzamide group is introduced through a condensation reaction between the benzothiophene derivative and 4-phenoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4OS
  • Molecular Weight : 436.59 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
  • Receptor Binding : It interacts with various receptors in the body, influencing signaling pathways that regulate physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection through modulation of neuroinflammatory responses. It appears to reduce the release of pro-inflammatory cytokines and promote neuronal survival under stress conditions.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neuroinflammation
Enzyme InhibitionInhibits specific metabolic enzymes
AntioxidantMitigates oxidative stress

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a protective effect on neuronal cells. Treated cells showed lower levels of reactive oxygen species (ROS) and improved cell viability compared to untreated groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c23-14-19-18-8-4-5-9-20(18)27-22(19)24-21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMSDWERLRMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.